n-(4-(Methylsulfinyl)benzyl)cyclopropanamine
Description
N-(4-(Methylsulfinyl)benzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted at the para position with a methylsulfinyl (-S(O)CH₃) moiety. The sulfinyl group introduces chirality and polarity, distinguishing it from analogs with simpler substituents (e.g., methoxy or methylthio).
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-[(4-methylsulfinylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H15NOS/c1-14(13)11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 |
InChI Key |
VYCJTMQOSHNHDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylsulfinyl)benzyl)cyclopropanamine typically involves the reaction of 4-(methylsulfinyl)benzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylsulfinyl)benzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(Methylsulfinyl)benzyl)cyclopropanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(Methylsulfinyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amine and methylsulfinyl functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-(Methylsulfinyl)benzyl)cyclopropanamine, highlighting differences in substituents, synthesis routes, and observed properties.
Key Findings:
Substituent Effects on Reactivity and Polarity: The methylsulfinyl group in the target compound introduces a polar, chiral center, which is absent in methoxy (-OCH₃) or methylthio (-SCH₃) analogs. Methoxy analogs (e.g., N-(4-methoxybenzyl)cyclopropanamine) exhibit higher solubility in polar solvents compared to methylthio derivatives .
Synthetic Accessibility: Substituted benzylcyclopropanamines are commonly synthesized via imine hydrogenation (as described in Bayer’s patent ). Continuous flow systems (e.g., GOase-AdRedAm MPIR) have been optimized for N-(4-methylbenzyl)cyclopropanamine, achieving steady-state production , suggesting scalability for related compounds.
Biological and Chemical Relevance :
- Sulfinyl-containing compounds (e.g., in ) exhibit stereospecific interactions in crystal structures, which may translate to enantioselective bioactivity in the target compound .
- Methylthio analogs (e.g., N-[4-(methylthio)benzyl]-1-propanamine) are precursors for sulfoxides and sulfones, highlighting the versatility of sulfur-containing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
